molecular formula C22H17N3O6S2 B3005754 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide CAS No. 886912-54-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide

Cat. No.: B3005754
CAS No.: 886912-54-5
M. Wt: 483.51
InChI Key: CLDAJZCTDFIIGV-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide is a complex organic compound that features a benzothiazole core fused with a dioxole ring and a sulfonylamino benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with the appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, such compounds can be used in the development of advanced materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core are widely studied for their biological activities.

    Sulfonylamino Benzamides: These compounds are known for their potential therapeutic applications.

    Dioxole-Containing Compounds: The dioxole ring is a common motif in various bioactive molecules.

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups can lead to unique reactivity and interactions with biological targets.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S2/c1-29-15-6-8-16(9-7-15)33(27,28)25-14-4-2-13(3-5-14)21(26)24-22-23-17-10-18-19(31-12-30-18)11-20(17)32-22/h2-11,25H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAJZCTDFIIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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